2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach is the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles or thiazol-2-amine in the presence of palladium catalysts, such as Pd₂(dba)₃, xantphos, and cesium carbonate (Cs₂CO₃) . This reaction yields the desired compound in varying yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald–Hartwig amination process to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with similar structural features.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring fused to a pyridine ring.
Uniqueness
2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a piperidine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-15(23-12(2)19-11)16(22)18-10-13-17-7-6-14(20-13)21-8-4-3-5-9-21/h6-7H,3-5,8-10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZMVUPVVHIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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